![molecular formula C21H24ClN3O2S B12287244 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile](/img/structure/B12287244.png)

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

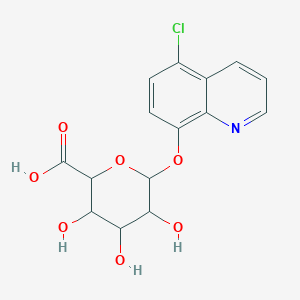

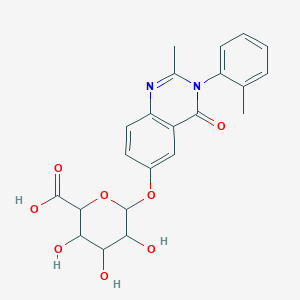

7-[(3-Chlor-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptannitril ist eine komplexe organische Verbindung, die für ihre vielfältigen Anwendungen in der medizinischen Chemie bekannt ist. Diese Verbindung ist strukturell durch einen Benzothiazepin-Kern gekennzeichnet, ein kondensiertes Ringsystem, das sowohl Benzol- als auch Thiazepinringe enthält. Das Vorhandensein einer Chlorgruppe und einer Nitrilgruppe verstärkt ihre chemische Reaktivität und potenzielle biologische Aktivität.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-[(3-Chlor-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptannitril umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein übliches Verfahren beinhaltet die Reaktion von 3-Chlor-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin mit Heptanitril in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen oft erhöhte Temperaturen und die Verwendung von Lösungsmitteln wie Dimethylformamid oder Dichlormethan, um die Reaktion zu erleichtern.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Herstellung dieser Verbindung kontinuierliche Strömungsreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz automatisierter Systeme zur Temperatur- und Druckregelung ist entscheidend, um die gewünschten Reaktionsbedingungen aufrechtzuerhalten. Außerdem werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in reiner Form zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

7-[(3-Chlor-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptannitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Nitrilgruppe in eine Amingruppe umzuwandeln.

Substitution: Die Chlorgruppe kann durch andere Nucleophile substituiert werden, um Derivate mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden häufig verwendet.

Substitution: Nucleophile wie Natriummethoxid oder Kalium-tert-butoxid können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise bei der Oxidation Verbindungen mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen gebildet werden, während die Reduktion Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

7-[(3-Chlor-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptannitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter entzündungshemmende und neuroprotektive Wirkungen.

Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Therapeutikum für Erkrankungen wie Depression und Angstzustände zu untersuchen.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet.

Wirkmechanismus

Der Wirkmechanismus von 7-[(3-Chlor-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptannitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass die Verbindung die Aktivität bestimmter Rezeptoren und Enzyme moduliert, was zu den beobachteten biologischen Wirkungen führt. So kann es beispielsweise als Agonist oder Antagonist an verschiedenen Rezeptorstellen wirken und die Neurotransmitterfreisetzung und Signaltransduktionswege beeinflussen.

Wirkmechanismus

The mechanism of action of 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain receptors and enzymes, leading to its observed biological effects. For instance, it may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tianeptin: Eine Verbindung mit einem ähnlichen Benzothiazepin-Kern, die als Antidepressivum verwendet wird.

Diltiazem: Ein weiteres Benzothiazepin-Derivat, das als Kalziumkanalblocker bei Herz-Kreislauf-Erkrankungen eingesetzt wird.

Einzigartigkeit

7-[(3-Chlor-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptannitril ist einzigartig aufgrund seiner spezifischen funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Die Kombination aus Chlorgruppe, Nitrilgruppe und Benzothiazepin-Kern macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen.

Eigenschaften

IUPAC Name |

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O2S/c1-25-19-10-6-5-9-17(19)21(24-14-8-4-2-3-7-13-23)18-12-11-16(22)15-20(18)28(25,26)27/h5-6,9-12,15,21,24H,2-4,7-8,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZXSPFVNLBJSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)

![9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287181.png)

![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)

![benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate](/img/structure/B12287225.png)

![Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside](/img/structure/B12287237.png)

![N-[3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide](/img/structure/B12287251.png)